molecular formula C19H20N4O  C7H8O3S B560026 Niraparib tosylate CAS No. 1038915-73-9

Niraparib tosylate

货号 B560026
CAS 编号: 1038915-73-9
分子量: 492.6
InChI 键: LCPFHXWLJMNKNC-PFEQFJNWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Niraparib tosylate is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM . It increases the formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death .


Synthesis Analysis

The synthesis of Niraparib involves a high-yielding, regioselective, copper-catalyzed N-arylation of an indazole derivative as the late-stage fragment coupling step . Another synthetic method involves dissolving Niraparib intermediates in dry DMFs at 0 DEG C, adding formamide and sodium methoxide, and warming up to 40 DEG C for reaction .


Molecular Structure Analysis

The molecular structure of Niraparib tosylate can be found in various scientific databases .


Chemical Reactions Analysis

Niraparib has been studied under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were also assessed . Niraparib emerged as stable under all stress conditions tested .


Physical And Chemical Properties Analysis

Niraparib tosylate has a molecular weight of 492.6 g/mol . The molecular formula is C26H28N4O4S . The IUPAC name is 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide .

科学研究应用

  1. 卵巢癌治疗:尼拉帕尼托曲酯在治疗铂敏感性复发性卵巢癌中表现出显著的疗效。已经证明它能显著延长患者的无进展生存期,无论是否存在BRCA突变或同源重组缺陷(HRD)状态。这包括具有和不具有生殖系BRCA突变的患者,显示出比安慰剂组更长的中位无进展生存期。最常见的不良事件是血液学的,包括血小板减少症、贫血和中性粒细胞减少症,通常可以通过剂量调整进行管理(Mirza et al., 2016)

  2. PARP抑制:尼拉帕尼作为聚(ADP核糖)聚合酶(PARP)类型1和2的有效抑制剂。这种机制对于增强DNA链断裂的积累、促进基因组不稳定性并导致凋亡至关重要。这使其在具有DNA修复缺陷的癌症中有效,例如具有BRCA突变或HRD的癌症(Moore, Mirza, & Matulonis, 2018)

  3. 安全性和剂量管理:尼拉帕尼的安全性概况主要涉及血液学毒性,可以通过剂量调整进行管理。这些调整在具有某些基线特征(如体重和血小板计数)的患者中尤为重要。了解这些参数对于优化治疗效果和减少不良反应至关重要(Berek et al., 2018)

  4. 增敏效应:研究表明,尼拉帕尼可以增敏人类肿瘤细胞,包括肺癌和乳腺癌细胞。这表明尼拉帕尼与放射治疗结合在治疗各种癌症中具有潜在应用价值(Bridges et al., 2014)

  5. 联合疗法:研究表明,尼拉帕尼可能增强接受抗PD-1疗法治疗的肿瘤的免疫反应。这种联合疗法在临床前模型中显示出有希望的结果,表明在癌症治疗中具有更广泛的应用潜力(Wang et al., 2018)

  6. 药代动力学和药效动力学:PARP抑制剂的比较研究表明,尼拉帕尼具有有利的药代动力学和药效动力学特性,这有助于其在肿瘤模型中的有效性。这包括与其他PARP抑制剂相比更高的细胞膜渗透性和分布容积,导致强效的抗肿瘤效果(Sun et al., 2018)

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

未来方向

Niraparib is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor. It is approved as a maintenance treatment for epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with complete or partial response to platinum-based chemotherapy . Future research directions include further investigation of its efficacy and safety profile in different patient populations .

属性

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026487
Record name Niraparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niraparib tosylate

CAS RN

1038915-73-9
Record name Niraparib tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAPARIB TOSYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
70
Citations
Y Cui, W Huang, F Du, X Yin, L Feng, B Li - Clinical and Translational …, 2022 - Springer
… treatment with niraparib tosylate compared to niraparib tosylate alone (P < 0.01). Cell apoptosis significantly increased in the combination group compared to either niraparib tosylate or …
Number of citations: 1 link.springer.com
Y Cui, W Huang, F Du, X Yin, L Feng… - Clinical & Translational …, 2023 - ncbi.nlm.nih.gov
Correction to: Therapeutic benefits of niraparib tosylate as radio sensitizer in esophageal squamous cell carcinoma: an in vivo and in vitro preclinical study - PMC … Correction to …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Gibbs - 2019 - digital.library.ncat.edu
… inhibitor - Niraparib Tosylate. The effects of Carboplatin with Niraparib Tosylate were analyzed … Our data suggest a synergetic effect of Carboplatin and Niraparib Tosylate by enhancing …
Number of citations: 2 digital.library.ncat.edu
G Ison, LJ Howie, L Amiri-Kordestani, L Zhang… - Clinical Cancer …, 2018 - AACR
… Niraparib tosylate monohydrate is … (niraparib tosylate pKa = 9.95). Niraparib is approved as 100-mg capsules for oral administration, which is equivalent to 159.4 mg of niraparib tosylate …
Number of citations: 104 aacrjournals.org
S Bhattacharya, MM Anjum, KK Patel - Drug Delivery, 2022 - Taylor & Francis
This study focused on gemcitabine (GTB) delivery of cationic polymeric nanoparticles to treat ovarian cancer in order to promote effective localized delivery and drug retention during …
Number of citations: 27 www.tandfonline.com
TC Longoria, KS Tewari - Expert Opinion on Drug Metabolism & …, 2018 - Taylor & Francis
Introduction: Ovarian cancer is a disease with a propensity to recur despite dramatic responses to initial treatment, which typically consists of a combination of cytoreductive surgery and …
Number of citations: 10 www.tandfonline.com
G Ison, LJ Howie, L Amiri-Kordestani, L Zhang, S Tang… - Oncol, 2017 - researchgate.net
… the physiological pH range of 1.0 to 6.8 at 37C (niraparib tosylate pKa = 9.95). Niraparib is … niraparib tosylate monohydrate. The approved dose is three capsules once daily, for a total …
Number of citations: 0 www.researchgate.net
L Van Andel, H Rosing, Z Zhang, L Hughes… - Cancer Chemotherapy …, 2018 - Springer
Introduction Niraparib (Zejula™) is a poly(ADP-ribose) polymerase inhibitor recently approved by the US Food and Drug Administration for the maintenance treatment of patients with …
Number of citations: 26 link.springer.com
Y Feng, S Pi, Y Li, Y Zhang, H Zeng, E Xiangyu… - Radiation Medicine and …, 2023 - Elsevier
… Apart from that, a preclinical study both in vivo and in vitro found that niraparib tosylate has a radiosensitization effect on esophageal squamous cell carcinoma cells by down-regulating …
Number of citations: 0 www.sciencedirect.com
G Li, Y Liu, C Xie, Q Zhou, X Chen - Nat Rev Drug Discov, 2021 - aeonvital.com
All cancer new drugs that received marketing authorization in China between January 1, 2016, and December 31, 2020, were collected from the Pharmcube database (one of the most …
Number of citations: 24 aeonvital.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。